N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide is a complex organic compound with the molecular formula C24H23NO4 This compound is characterized by the presence of benzoyl, methyl, and dimethoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-benzoyl-4-methylaniline and 3,5-dimethoxybenzoic acid.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-benzoyl-4-methylaniline to form the desired benzamide compound. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide: Differing by the position and number of methoxy groups.
N-(2-benzoyl-4-methylphenyl)-2,5-dimethoxybenzamide: Differing by the position of methoxy groups.
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide: Differing by the presence of a methylpropanamide group instead of a benzamide group.
Biological Activity
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
1. Overview of Biological Activity
The compound has been studied primarily for its antimicrobial and anticancer properties. Research indicates that it may interact with various biological targets, leading to significant therapeutic effects.
1.1 Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for cell survival.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, altering cellular signaling cascades that lead to growth inhibition or cell death.
- Gene Expression Alteration : The compound influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
3.1 In Vitro Studies
A series of in vitro studies have been conducted to assess the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Observations |
---|---|---|
HL60 (Leukemia) | 1.62 | Significant growth inhibition observed |
MCF7 (Breast) | 29.3 | Moderate sensitivity noted |
HCT116 (Colon) | 18.8 | Effective at lower concentrations |
These results indicate that the compound is particularly potent against leukemia cell lines compared to solid tumors .
3.2 Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the benzamide structure can enhance biological activity. For instance, substituents on the benzene rings can significantly affect potency and selectivity towards specific cancer types .
4. Conclusion
This compound represents a promising candidate for further development in both antimicrobial and anticancer therapies. Its ability to modulate key biological pathways highlights its potential as a therapeutic agent. Future research should focus on optimizing its structure to enhance efficacy and reduce potential side effects.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-15-9-10-21(20(11-15)22(25)16-7-5-4-6-8-16)24-23(26)17-12-18(27-2)14-19(13-17)28-3/h4-14H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRVXKQGDSSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.